molecular formula C10H6BrNO B582040 3-Bromoquinoline-2-carbaldehyde CAS No. 898559-24-5

3-Bromoquinoline-2-carbaldehyde

Cat. No. B582040
M. Wt: 236.068
InChI Key: PJFNHALOBWCFMD-UHFFFAOYSA-N
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Description

3-Bromoquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 898559-24-5 . It has a molecular weight of 236.07 and its IUPAC name is 3-bromo-2-quinolinecarbaldehyde .


Synthesis Analysis

Quinoline derivatives, including 3-Bromoquinoline-2-carbaldehyde, can be synthesized using various methods. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known synthesis protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 3-Bromoquinoline-2-carbaldehyde is 1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

3-Bromoquinoline-2-carbaldehyde can undergo various chemical reactions. For instance, 3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .


Physical And Chemical Properties Analysis

3-Bromoquinoline-2-carbaldehyde has a molecular weight of 236.07 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Quinoline Derivatives : 3-Bromoquinoline-2-carbaldehyde and its analogs are used in the synthesis of various quinoline derivatives. These compounds are utilized in constructing fused or binary heterocyclic systems, which are significant in organic chemistry and pharmaceutical development (Hamama et al., 2018).

  • Catalysis and Chemical Reactions : These compounds are involved in reactions like Heck coupling and aldol reactions, under specific catalytic systems, to produce isoquinolines (Cho & Patel, 2006).

  • Biological Applications : Derivatives of 3-Bromoquinoline-2-carbaldehyde have been studied for their potential biological activities. For example, they are investigated for their corrosion inhibition properties, with relevance in materials science and engineering (Lgaz et al., 2017).

  • Development of Novel Ligands : These compounds are used in the development of novel ligands, such as bidentate and tridentate derivatives, with potential applications in coordination chemistry (Hu, Zhang, & Thummel, 2003).

  • Pharmaceutical Research : Research on 3-Bromoquinoline-2-carbaldehyde derivatives includes their evaluation as potential inhibitors of human enzymes like AKT1, which has implications in cancer treatment (Ghanei et al., 2016).

  • Diverse Heterocyclic Structures : They are pivotal in the synthesis of diverse spiro-fused heterocyclic compounds, contributing to molecular complexity and diversity in drug development (Yao et al., 2022).

  • Green Chemistry Applications : 3-Bromoquinoline-2-carbaldehyde derivatives are synthesized using green methods, contributing to environmentally friendly chemical processes (Patel, Dholakia, & Patel, 2020).

  • DNA Binding and Antimicrobial Studies : These derivatives have been studied for their DNA binding properties and potential as antimicrobial agents, indicating their significance in medicinal chemistry (Lamani et al., 2008).

Safety And Hazards

The safety information for 3-Bromoquinoline-2-carbaldehyde includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

Quinoline and its derivatives, including 3-Bromoquinoline-2-carbaldehyde, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

3-bromoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFNHALOBWCFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723222
Record name 3-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinoline-2-carbaldehyde

CAS RN

898559-24-5
Record name 3-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To isopropylmagnesium chloride lithium chloride complex solution (1.3M in THF; 50 mL, 65 mmol) was added 2,2,6,6-tetramethylpiperidine (11.5 mL, 68.3 mmol) dropwise, and the mixture was stirred overnight at room temperature. To 55 mL of the resulting solution at −25° C. under N2 was added 3-bromoquinoline (6.52 mL, 48 mmol) dropwise, and the reaction was stirred for 1 hour. DMF (3 mL) was added, and the reaction was slowly warmed to room temperature and monitored by analytical LCMS. The mixture was quenched with saturated aqueous NH4Cl and worked-up. The residue was purified by silica gel chromatography to give the title compound.
[Compound]
Name
resulting solution
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
6.52 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
CJ Rohbogner, SH Wunderlich, GC Clososki… - 2009 - Wiley Online Library
… Synthesis of 3-Bromoquinoline-2-carbaldehyde (26): The title compound was prepared according to TP1 from 3-bromoquinoline (21, 415 mg, 2.00 mmol), Mg base 18 (2.0 mL, 1.45 M in …

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